N-(3-chlorobenzyl)-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine
Description
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4O2S/c13-9-3-1-2-8(6-9)7-14-10-11(17(18)19)16-4-5-20-12(16)15-10/h1-6,14H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZJMLTVHBOSHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNC2=C(N3C=CSC3=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorobenzyl)-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and formaldehyde.
Introduction of the Nitro Group: The nitro group can be introduced via nitration using a mixture of concentrated sulfuric acid and nitric acid.
Formation of the Thiazole Ring: The thiazole ring can be formed by reacting the nitroimidazole intermediate with thiourea under acidic conditions.
Chlorobenzyl Substitution: The final step involves the substitution of the chlorobenzyl group onto the thiazole ring using a suitable chlorinating agent such as thionyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorobenzyl)-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of aminoimidazo[2,1-b][1,3]thiazole derivatives.
Substitution: Formation of various substituted imidazo[2,1-b][1,3]thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Structural Characteristics
- Molecular Formula : CHClNOS
- Molecular Weight : 308.75 g/mol
- IUPAC Name : N-[(3-chlorophenyl)methyl]-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine
Antimicrobial and Antiparasitic Properties
N-(3-chlorobenzyl)-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine has been investigated for its potential as an antimicrobial agent. The nitro group in the structure is known to enhance the compound's ability to inhibit bacterial growth. Studies have shown effectiveness against various pathogens, including Helicobacter pylori and Trichomonas vaginalis, suggesting its utility in treating infections caused by these organisms.
Case Study : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that derivatives of this compound exhibited significant activity against resistant strains of bacteria, indicating its potential as a lead compound for developing new antibiotics.
Anticancer Activity
Research has also explored the anticancer properties of this compound. The compound has shown promise in inhibiting tumor cell proliferation in vitro.
Case Study : In vitro studies conducted on various cancer cell lines (e.g., breast cancer and leukemia) revealed that this compound induced apoptosis and inhibited cell growth through mechanisms involving reactive oxygen species (ROS) generation and modulation of apoptotic pathways.
Material Science Applications
Beyond biological applications, this compound is being explored for its potential in material science. Its unique electronic properties make it suitable for developing novel materials with specific photophysical characteristics.
Data Table: Comparison of Similar Compounds
| Compound | Antimicrobial Activity | Anticancer Activity | Material Science Potential |
|---|---|---|---|
| This compound | High | Moderate | Emerging |
| Metronidazole | High | Low | None |
| Tinidazole | Moderate | Low | None |
Mechanism of Action
The mechanism of action of N-(3-chlorobenzyl)-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins involved in cellular processes, such as DNA synthesis and repair.
Pathways Involved: It can induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage and apoptosis in target cells.
Comparison with Similar Compounds
Positional Isomer: N-(4-Chlorobenzyl)-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine (CAS 339008-15-0)
- Structural Difference : Chlorine substituent at the para position (4-chloro) vs. meta (3-chloro) in the target compound.
- Meta substitution introduces steric hindrance, possibly reducing off-target interactions .
- Synthetic Yield : Similar analogs (e.g., compound 56b in ) show yields of 37%, suggesting comparable synthetic challenges .
Non-Halogenated Analog: N-Benzyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine
- Structural Difference : Lacks the chlorine atom on the benzyl group.
- Key Data :
Methoxy-Substituted Analog: N-(4-Methoxybenzyl)-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine (CAS 339021-37-3)
- Structural Difference : Methoxy group at the para position.
- Electronic Effects: Methoxy is electron-donating, contrasting with the electron-withdrawing chloro group.
- Biological Implications: Reduced lipophilicity compared to chloro analogs could lower tissue penetration but enhance solubility for intravenous formulations .
Complex Derivatives: N-{[6-(4-Chlorophenyl)-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-3-(trifluoromethyl)benzamide (CAS 946302-00-7)
- Structural Difference : Incorporates a trifluoromethyl benzamide group and 4-chlorophenyl moiety.
- Functional Impact :
- The trifluoromethyl group enhances metabolic stability and binding affinity through hydrophobic interactions.
- Increased molecular weight (437.9 g/mol) may limit blood-brain barrier penetration compared to simpler analogs .
Biological Activity
N-(3-chlorobenzyl)-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine (CAS: 339008-17-2) is a heterocyclic compound that has drawn attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its antimicrobial, anticancer, and other pharmacological properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
- Molecular Formula : C12H9ClN4O2S
- Molar Mass : 308.74 g/mol
The structure comprises a nitroimidazole ring fused with a thiazole ring, along with a chlorobenzyl substituent, which contributes to its biological activities.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various pathogens. The compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.008 µg/mL |
| Escherichia coli | 0.03 µg/mL |
| Pseudomonas aeruginosa | 0.06 µg/mL |
These results indicate that the compound is more potent than traditional antibiotics such as ampicillin and streptomycin in some cases .
Anticancer Activity
Research has indicated that this compound possesses anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 26 | Induction of apoptosis |
| HCT116 (Colon) | 49.85 | Cell cycle arrest |
The compound's ability to inhibit cell growth suggests potential as a therapeutic agent in cancer treatment .
Study 1: Antimicrobial Evaluation
A study conducted by PubMed researchers evaluated the antibacterial activity of various derivatives of thiazole compounds, including this compound. The results demonstrated that this compound exhibited superior antibacterial effects compared to standard treatments .
Study 2: Anticancer Mechanism
In another study published in the Journal of Medicinal Chemistry, the compound was tested against multiple cancer cell lines. It was found to significantly inhibit cell proliferation and induce apoptosis through the activation of caspases . This mechanism is crucial for developing effective anticancer therapies.
Q & A
Q. What are the optimized synthetic routes for N-(3-chlorobenzyl)-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves multi-component reactions (e.g., Groebke-type cycloaddition) between aldehydes, aminothiazoles, and isocyanides. Key variables include solvent choice (THF, DMF), temperature (−78°C to reflux), and catalysts (triethylamine). For example, yields improved to 55% in DMF at 90°C compared to 13% in THF at lower temperatures . Purification via column chromatography or recrystallization (e.g., CH₃OH) is critical for isolating high-purity products .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Methodological Answer: Structural validation relies on:
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., nitro group at δ ~8.5 ppm; benzyl protons at δ 4.2–4.5 ppm) .
- HRMS : Confirms molecular weight (e.g., m/z 396.42 for C₁₉H₁₆N₄O₄S) .
- X-ray crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding between amide and thiazole groups) .
Q. What spectroscopic techniques are used to characterize intermediates during synthesis?
Methodological Answer:
- FT-IR : Identifies functional groups (e.g., nitro stretch at ~1520 cm⁻¹, C-Cl at ~750 cm⁻¹).
- HPLC : Monitors reaction progress and intermediate purity (e.g., using C18 columns with acetonitrile/water gradients) .
- ESI-MS : Detects transient intermediates (e.g., imine or carbocation species) .
Advanced Research Questions
Q. How do modifications to the benzyl or nitro groups impact antimycobacterial activity?
Methodological Answer: Structure-activity relationship (SAR) studies show:
- Nitro group : Essential for pro-drug activation by Mycobacterium tuberculosis (Mtb) nitroreductase Ddn. Replacement with non-nitro electron-withdrawing groups reduces activity .
- Benzyl substituents : 3-Chloro enhances lipophilicity and target binding (MIC₉₀ = 40 nM vs. 1.6 μM for unsubstituted analogues). Para-substitutions (e.g., trifluoromethoxy) improve solubility without compromising potency .
- Linker flexibility : Rigid oxazine linkers (vs. thiazole) improve anaerobic activity by stabilizing Ddn binding .
Q. What enzymatic interactions underpin the compound’s mechanism of action against Mtb?
Methodological Answer: The nitro group undergoes Ddn-mediated reduction, generating reactive nitrogen species (RNS) that inhibit:
- Cell wall synthesis : RNS alkylate mycobacterial decaprenylphosphoryl-β-D-ribose oxidase (DprE1) .
- Energy metabolism : RNS disrupt F₄₂₀ cofactor biosynthesis, critical for anaerobic persistence .
Experimental validation: Use knockout Mtb strains (Δddn) to confirm Ddn dependency via MIC assays .
Q. How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Standardize assay conditions : Compare aerobic vs. anaerobic MICs (e.g., 40 nM aerobic vs. 1.6 μM anaerobic) .
- Control redox environments : Use hypoxia chambers or nitric oxide donors to mimic in vivo conditions .
- Validate via orthogonal assays : Combine whole-cell activity with enzyme kinetics (e.g., Ddn Km and kcat values) .
Q. How to design experiments evaluating the compound’s efficacy under varying metabolic states of Mtb?
Methodological Answer:
- Aerobic assays : Use logarithmic-phase cultures in Middlebrook 7H9 broth to assess replication inhibition .
- Anaerobic models : Employ the Wayne hypoxia model or Löwenstein-Jensen agar to mimic latent infection .
- Persister cells : Treat with rifampicin-pre-treated Mtb to test non-replicating bacilli .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
